tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate
Description
tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate (CAS: 1181561-30-7) is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group and an aminooxy (-ONH2) functional group at the 2-position of the pyrrolidine ring. Its molecular formula is C10H20N2O3, with a molecular weight of 216.28 g/mol and a purity of ≥95% . The aminooxy group confers nucleophilic reactivity, enabling applications in bioconjugation (e.g., oxime ligation with carbonyl-containing molecules) and pharmaceutical intermediate synthesis.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 2-(aminooxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-14-11/h8H,4-7,11H2,1-3H3 |
InChI Key |
YDDNOAJBYWYZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules . It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways . It can also be used in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications . It may serve as a precursor for the development of new drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-((5-Bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Incorporates a pyridine ring with bromo (-Br) and dimethoxymethyl (-CH(OCH3)2) substituents.
- Molecular Formula : C20H28BrN2O5 (MW: 465.35 g/mol) .
- The bromo group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the aminooxy group in the target compound is nucleophilic.
- Applications : Likely used as a halogenated intermediate in drug discovery or catalysis.
(S)-tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate
- Structure: Features a hydroxymethyl (-CH2OH) group instead of aminooxymethyl.
- Synthetic Relevance : Serves as a precursor for mesylation (e.g., conversion to tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate via reaction with mesyl chloride) .
- Reactivity: The hydroxyl group is less reactive than aminooxy, limiting its utility in oxime-mediated conjugations.
- Role in Synthesis : Used to construct complex spirocyclic compounds in pharmaceutical intermediates, as demonstrated in EP 4 374 877 A2 .
tert-Butyl (S)-2-(((Methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Structure : Contains a mesyl (-OSO2CH3) group, a strong leaving group.
- Reactivity: The mesyl group facilitates nucleophilic substitution (e.g., SN2 reactions), contrasting with the aminooxy group’s nucleophilic oxime-forming capability.
- Synthetic Yield : Achieved 92% yield under optimized conditions (0°C to 23°C, 18 hours) .
tert-Butyl 2-(2-Oxobut-3-en-1-yl)pyrrolidine-1-carboxylate
- Structure : Includes an α,β-unsaturated ketone (2-oxobut-3-en-1-yl) substituent.
- Reactivity: The enone system enables cycloaddition (e.g., Diels-Alder) or Michael addition reactions.
- Applications: Potential use in synthesizing polycyclic frameworks, differing from the target compound’s bioconjugation utility .
Structural and Functional Analysis (Table)
| Compound Name | Key Functional Group | Molecular Weight (g/mol) | Reactivity Profile | Primary Applications |
|---|---|---|---|---|
| tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate | Aminooxy (-ONH2) | 216.28 | Nucleophilic oxime formation | Bioconjugation, drug intermediates |
| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Bromo, dimethoxymethyl | 465.35 | Electrophilic cross-coupling | Catalysis, halogenated intermediates |
| (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl (-CH2OH) | 187.25 | Alcohol derivatization | Mesylation precursor |
| tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | Mesyl (-OSO2CH3) | 265.34 | Leaving group in substitution reactions | SN2 reaction intermediates |
| tert-Butyl 2-(2-oxobut-3-en-1-yl)pyrrolidine-1-carboxylate | α,β-unsaturated ketone | 241.29 | Cycloaddition, Michael addition | Polycyclic synthesis |
Biological Activity
tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate is a chemical compound notable for its unique structure, which includes a tert-butyl group, an aminooxy functional group, and a pyrrolidine ring. This compound has garnered interest in biochemical research due to its potential biological activities, particularly in enzyme interactions and protein modifications.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- IUPAC Name : tert-butyl 2-(aminooxymethyl)pyrrolidine-1-carboxylate
- Canonical SMILES : CC(C)(C)OC(=O)N1CCCC1CON
The biological activity of this compound primarily stems from its aminooxy group, which allows it to interact with various enzymes and proteins. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymatic activities by modifying the active sites of enzymes.
- Protein Modification : It can alter protein structures, impacting their functions and interactions within biological pathways.
Biological Applications
The compound has several potential applications in various fields:
- Biochemical Research : Used as a probe to study enzyme mechanisms and protein modifications.
- Medicinal Chemistry : Investigated for therapeutic applications due to its reactivity with biological targets.
- Synthetic Organic Chemistry : Serves as a building block for synthesizing more complex molecules.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C10H19N2O2 | Lacks the aminooxy group; primarily an amine derivative |
| (R)-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate | C10H20N2O3 | Enantiomeric form with similar reactivity but different stereochemistry |
| tert-butyl (S)-2-(aminooxymethyl)piperidine-1-carboxylate | C11H22N2O3 | Features a piperidine ring instead of pyrrolidine; may exhibit different biological activities |
Case Studies and Research Findings
Research has shown that compounds with aminooxy groups can exhibit significant biological activities, including:
- Inhibition of Enzymes : A study indicated that similar aminooxy compounds can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where such pathways are dysregulated.
- Protein Interaction Studies : Investigations into the interactions between aminooxy compounds and proteins have revealed that these compounds can modify protein interactions, affecting cellular signaling pathways.
Future Directions
Further research is essential to elucidate the specific mechanisms through which this compound exerts its biological effects. Potential areas of focus include:
- Detailed kinetic studies on enzyme inhibition.
- Exploration of its effects on specific protein targets in cellular models.
- Development of derivatives with enhanced specificity and reduced toxicity.
Q & A
Q. Key Characterization Methods :
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional group integrity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Infrared (IR) spectroscopy to identify carbonyl (Boc) and aminooxy groups .
Advanced: How can researchers address contradictions in reported synthetic yields or purity?
Discrepancies in yields (e.g., 60% vs. 93% in similar reactions) may arise from:
- Reaction conditions : Temperature control (e.g., 0–20°C vs. room temperature) and solvent polarity (THF vs. dichloromethane) significantly impact reaction efficiency .
- Purification techniques : Gradient elution in column chromatography or recrystallization can resolve co-eluting byproducts .
- Catalyst selection : Use of DMAP or triethylamine in stoichiometric ratios may optimize substitution reactions .
Q. Mitigation Strategy :
- Replicate protocols with rigorous monitoring (TLC/HPLC) and adjust solvent systems or catalysts based on intermediate polarity .
Basic: What are the common applications of this compound in medicinal chemistry?
- Drug intermediate : Used in synthesizing anticancer agents (e.g., constrained FTY720 analogs) via coupling with spirocyclic carboxamides .
- Protecting group strategy : The Boc group enables selective functionalization of the pyrrolidine ring for peptide mimetics .
Example : In a 2024 patent, the compound was coupled with a diazaspiro[3.5]nonene derivative under Mitsunobu conditions (N,N,N’,N’-tetramethylazodicarboxamide, THF, 70°C) to yield a bioactive analog .
Advanced: How can experimental design optimize the compound’s stability during storage?
Q. Stability Challenges :
Q. Optimization Methods :
- Storage : Argon-sealed vials at –20°C in anhydrous solvents (e.g., THF or DCM) .
- Stabilizers : Additives like BHT (butylated hydroxytoluene) can prevent oxidation .
Basic: Which analytical techniques are critical for confirming stereochemical purity?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H .
- Optical rotation : Specific rotation values (e.g., [α]²⁵D −55.0) validate enantiomeric excess .
- NOESY NMR : Correlates spatial proximity of protons to confirm ring conformations .
Advanced: What computational tools predict the compound’s physicochemical properties?
- LogP estimation : Software like MarvinSketch calculates partition coefficients (experimental LogP: 2.72 ).
- QSPR models : Predict solubility and bioavailability using molecular descriptors (e.g., PSA = 29.54 Ų ) .
- Density Functional Theory (DFT) : Models reaction pathways for aminooxy group functionalization .
Basic: How is the compound utilized in peptide mimetic design?
- Scaffold modification : The pyrrolidine ring mimics proline’s conformational rigidity, while the aminooxy group enables oxime ligation with ketone-bearing peptides .
- Case Study : Coupling with pyrimidinyl carboxamides via SN2 displacement achieved 90% yield in a spirocyclic anticancer agent synthesis .
Advanced: What strategies control stereochemistry during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate) .
- Asymmetric catalysis : Palladium-catalyzed allylic alkylation to set stereocenters .
- Dynamic resolution : Racemization-prone intermediates are resolved via kinetic crystallization .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential respiratory irritation (LD50 data pending) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup .
Advanced: How can researchers troubleshoot low yields in Mitsunobu reactions involving this compound?
Q. Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
